Oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol
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Overview
Description
Oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and a phenylphenoxy derivative. . The compound 2-[3-(2-phenylphenoxy)propylamino]ethanol is an organic molecule that includes a phenylphenoxy group, which is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol involves multiple steps. The preparation of oxalic acid itself can be achieved through the oxidation of carbohydrates with nitric acid or by heating sodium formate in the presence of an alkali catalyst . The phenylphenoxy derivative can be synthesized through a series of organic reactions involving the appropriate phenylphenol and propylamine derivatives. Industrial production methods may involve the use of deep eutectic solvents to enhance the solubility and reactivity of the components .
Chemical Reactions Analysis
Oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, oxalic acid can be oxidized to carbon dioxide and water using strong oxidizing agents . The phenylphenoxy group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a reagent in organic synthesis and as a catalyst in various reactions . In biology, oxalic acid is known for its role in fungal and bacterial metabolism, where it acts as a secondary metabolite involved in nutrient availability and metal detoxification . In medicine, oxalic acid derivatives are studied for their potential use in drug development and as diagnostic tools . Industrial applications include its use in the production of biodegradable polymers and as a cleaning agent for removing rust and scale .
Mechanism of Action
The mechanism of action of oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol involves its interaction with various molecular targets and pathways. Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes . This property is utilized in its role as a detoxifying agent for heavy metals. The phenylphenoxy group can interact with biological membranes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol can be compared with other similar compounds, such as malonic acid, succinic acid, and tartaric acid . These compounds share similar structural features, such as the presence of carboxylic acid groups, but differ in their specific functional groups and reactivity. The phenylphenoxy group in this compound provides unique properties, such as enhanced solubility and reactivity, making it distinct from other dicarboxylic acids.
Properties
IUPAC Name |
oxalic acid;2-[3-(2-phenylphenoxy)propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.C2H2O4/c19-13-12-18-11-6-14-20-17-10-5-4-9-16(17)15-7-2-1-3-8-15;3-1(4)2(5)6/h1-5,7-10,18-19H,6,11-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFZNOBFBIEGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCNCCO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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